molecular formula C13H20N2O3 B13569135 Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Cat. No.: B13569135
M. Wt: 252.31 g/mol
InChI Key: AINUYRZOJOEQHC-LLVKDONJSA-N
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Description

Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Pd, sodium borohydride (NaBH4)

    Bases: Triethylamine, sodium hydroxide (NaOH)

    Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .

Mechanism of Action

The mechanism of action of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both an amino and a hydroxyethyl group on the phenyl ring. This dual functionality allows for more diverse chemical transformations and applications compared to simpler tert-butyl carbamates .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1

InChI Key

AINUYRZOJOEQHC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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